N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide
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Description
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C28H32F2N4O and its molecular weight is 478.588. The purity is usually 95%.
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Scientific Research Applications
Antiallergy Activity
Research has explored the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives and their evaluation for antiallergy activity. The passive foot anaphylaxis (PFA) assay, an IgE-mediated model, was used to detect compounds with antiallergic activity. One derivative, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, demonstrated significant activity by showing an IC50 = 310 nM for the inhibition of tritiated mepyramine binding to H1 histaminic receptors isolated from guinea pig cerebral cortex, suggesting potential antiallergic properties (Walsh et al., 1990).
Marine Actinobacterium Metabolites
The marine actinobacterium Streptomyces sp. KMM 7210 was investigated for its bioactive metabolites. Among the compounds isolated were new 3-(4-hydroxybenzyl)piperazine-2,5-diones along with known N-[2-(4-hydroxy-phenyl)ethyl]acetamide (N-acetyltyramine). These compounds' chemical structures were determined through NMR spectroscopy and mass spectrometry, and their cytotoxic activities were evaluated, indicating potential applications in understanding marine bioactive substances (Sobolevskaya et al., 2007).
Antibacterial and Antifungal Activities
A study focused on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were then characterized and evaluated for their in vitro antimicrobial properties. Among these, compounds 5d, 5e, 5h, and 5m exhibited exceptional antibacterial and antifungal activities when compared to standard drugs, highlighting their potential as novel antimicrobial agents (Rajkumar et al., 2014).
Neuroprotective Potential
The synthesis and biological evaluation of dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) was reported for its multi-target therapeutic neuroprotective approach as a potential treatment for Alzheimer's disease. SP-04 inhibits acetylcholinesterase activity and induces a dose-dependent increase in acetylcholine levels, along with displaying antioxidant properties and neuroprotection against amyloid-beta toxicity, suggesting a novel therapeutic strategy for Alzheimer's treatment (Lecanu et al., 2010).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F2N4O/c1-32(2)25-11-5-22(6-12-25)27(20-31-28(35)19-21-3-7-23(29)8-4-21)34-17-15-33(16-18-34)26-13-9-24(30)10-14-26/h3-14,27H,15-20H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFDAGRZIWMFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.